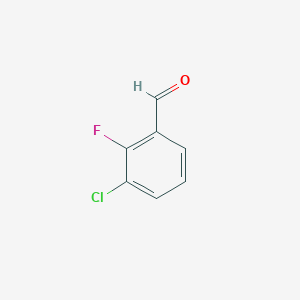
3-Chloro-2-fluorobenzaldehyde
Descripción general
Descripción
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It has a molecular formula of C7H4ClFO, an average mass of 158.557 Da, and a monoisotopic mass of 157.993469 Da .
Synthesis Analysis
3-Chloro-2-fluorobenzaldehyde can be synthesized from halogenated benzaldehydes using a process that involves reacting with a metal fluoride in the presence of a catalyst . This process allows for the production of fluorobenzaldehydes in good yield using readily available starting materials .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an aldehyde group . The molecule has one freely rotating bond, no hydrogen bond donors, and one hydrogen bond acceptor .Chemical Reactions Analysis
3-Chloro-2-fluorobenzaldehyde is an intermediate used in the synthesis of small-molecule inhibitors of MDM2-p53 interaction as antitumor agents . It is also used to prepare flavonoid derivatives as selective neuromedin U 2 receptor agonists for obesity treatment .Physical And Chemical Properties Analysis
3-Chloro-2-fluorobenzaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 213.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol, a flash point of 83.2±21.8 °C, and an index of refraction of 1.560 .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Aromatic Compounds
3-Chloro-2-fluorobenzaldehyde: is a valuable intermediate in the synthesis of complex fluorinated aromatic compounds. The presence of both chlorine and fluorine atoms makes it a versatile reagent for introducing these halogens into various molecular frameworks, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity and stability .
Building Blocks for Liquid Crystals
Due to its rigid aromatic structure and polarizable halogen atoms, 3-Chloro-2-fluorobenzaldehyde can be used to synthesize liquid crystal materials. These materials are crucial for the display technology industry, including LCD screens for televisions, computers, and smartphones .
Precursor for Schiff Base Formation
The aldehyde group in 3-Chloro-2-fluorobenzaldehyde allows it to react with primary amines to form Schiff bases. These compounds have a wide range of applications, including as ligands in coordination chemistry and as intermediates in the synthesis of various organic compounds with potential antimicrobial properties .
Material Science and Nanotechnology
In material science, 3-Chloro-2-fluorobenzaldehyde can be used to modify the surface properties of nanomaterials. This modification can impart desired characteristics such as hydrophobicity or reactivity, which are essential in the creation of advanced materials with specific functions .
Organic Synthesis Catalysts
This compound can also serve as a starting material for the synthesis of catalysts used in organic reactions. For example, it can be transformed into chiral ligands for asymmetric synthesis, which is a critical aspect of producing enantiomerically pure substances in the pharmaceutical industry .
Analytical Chemistry Reagents
3-Chloro-2-fluorobenzaldehyde: can be utilized as a reagent in analytical chemistry for the derivatization of certain compounds, enhancing their detectability and quantification in complex mixtures using techniques like chromatography .
Mecanismo De Acción
Target of Action
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is primarily used as a synthetic intermediate in the production of various compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of 3-Chloro-2-fluorobenzaldehyde is largely dependent on the reactions it undergoes during synthesis processes. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and properties, which in turn can influence its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-2-fluorobenzaldehyde are dependent on the compounds it is used to synthesize. For example, it can be used to synthesize small-molecule inhibitors of MDM2-p53 interaction, which play a role in the regulation of the p53 pathway, a crucial pathway in cell cycle regulation and apoptosis . It can also be used to prepare flavonoid derivatives, which can act as selective neuromedin U 2 receptor agonists and influence pathways related to obesity treatment .
Pharmacokinetics
The pharmacokinetic properties of 3-Chloro-2-fluorobenzaldehyde, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. According to one source, this compound has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Chloro-2-fluorobenzaldehyde’s action are largely dependent on the specific compounds it is used to synthesize and their respective modes of action. For instance, when used to synthesize small-molecule inhibitors of MDM2-p53 interaction, the resulting compounds can have antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluorobenzaldehyde. For instance, heat, flames, and sparks should be avoided, and oxidizing agents can react with the compound . These factors can influence the compound’s stability and its ability to participate in reactions during synthesis processes.
Safety and Hazards
3-Chloro-2-fluorobenzaldehyde is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
While specific future directions for 3-Chloro-2-fluorobenzaldehyde are not mentioned in the search results, its use as an intermediate in the synthesis of small-molecule inhibitors of MDM2-p53 interaction suggests potential applications in the development of new antitumor agents . Additionally, its use in the preparation of flavonoid derivatives as selective neuromedin U 2 receptor agonists indicates potential applications in obesity treatment .
Propiedades
IUPAC Name |
3-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOZCMANASAVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352998 | |
| Record name | 3-Chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzaldehyde | |
CAS RN |
85070-48-0 | |
| Record name | 3-Chloro-2-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85070-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

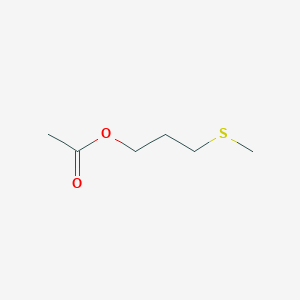
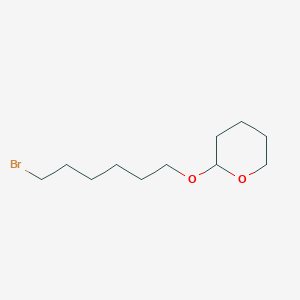
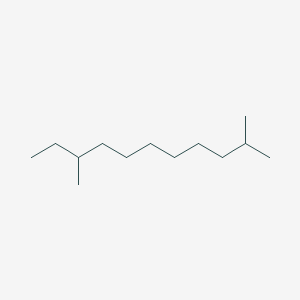

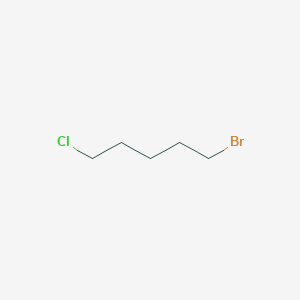

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
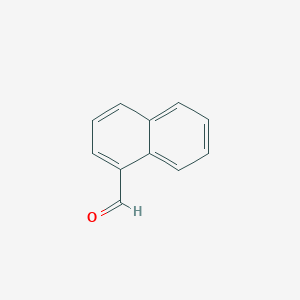


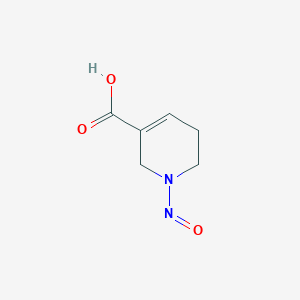


![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)